molecular formula C20H16N2O6 B213596 N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide

Cat. No.: B213596
M. Wt: 380.3 g/mol
InChI Key: BLRXOTSKXPWMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an acetylphenyl group, and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

    Attachment of the Nitrophenoxy Methyl Group: The nitrophenoxy methyl group can be attached through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable methylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the acetyl group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or furan rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring or acetyl group.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and acetyl groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide can be compared with other furan derivatives and compounds with similar functional groups:

    Similar Compounds: N-(4-acetylphenyl)-2-furamide, 5-({2-nitrophenoxy}methyl)-2-furamide, and N-(4-acetylphenyl)-5-methyl-2-furamide.

    Uniqueness: The combination of the acetylphenyl and nitrophenoxy methyl groups on the furan ring makes this compound unique, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O6/c1-13(23)14-6-8-15(9-7-14)21-20(24)19-11-10-16(28-19)12-27-18-5-3-2-4-17(18)22(25)26/h2-11H,12H2,1H3,(H,21,24)

InChI Key

BLRXOTSKXPWMML-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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